(Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
Description
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-4-30-25(29)20(15-26)14-21-16-28(22-8-6-5-7-9-22)27-24(21)19-10-12-23(13-11-19)31-17-18(2)3/h5-14,16,18H,4,17H2,1-3H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECDTEAYXGHJNX-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)OCC(C)C)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)OCC(C)C)C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Introduction of the phenyl groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the acrylate moiety: The acrylate group is introduced via esterification reactions.
Addition of the cyano group: The cyano group is typically added through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole-Based Acrylates
The compound’s closest analogs involve modifications to the pyrazole substituents or the acrylate side chain. Key examples include:
Key Findings :
- Bioactivity : Amide derivatives (e.g., 4i) exhibit antimicrobial activity, suggesting that substituting the ester group in the target compound with an amide could enhance bioactivity .
- Thermal Stability : The patent compound’s nitro and tetrahydrofuran-oxy groups confer stability under extreme conditions, whereas the target compound’s isobutoxy group may offer better lipophilicity .
Structural and Crystallographic Comparisons
Isostructural compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorinated analog 5 () highlight how halogen substituents influence crystal packing. Although these lack the acrylate moiety, their pyrazole-thiazole frameworks share conformational similarities with the target compound.
Spectroscopic and Computational Analysis
- IR/NMR Data: The target compound’s cyano group (~2200 cm⁻¹ in IR) and aromatic protons (δ 7.2–8.1 ppm in ¹H-NMR) align with analogs like 4a and 4i, confirming consistent electronic environments .
- Preliminary modeling suggests the target compound’s ester group creates a more polarized electron density than amide derivatives .
Research Implications and Limitations
- Its ester group may reduce cell permeability compared to amides.
- Synthetic Challenges : The isobutoxy group’s steric bulk may lower reaction yields compared to smaller substituents (e.g., methoxy in 4i) .
- Materials Potential: The compound’s cyano and aryl groups suggest utility in organic semiconductors, but experimental optoelectronic data is lacking.
Biological Activity
(Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions, often utilizing methods such as condensation reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
The biological evaluation of pyrazole derivatives has shown promising antimicrobial properties. For instance, studies have demonstrated that related pyrazole compounds exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 32 |
| Compound B | S. aureus | 20 | 16 |
| (Z)-ethyl 2-cyano... | C. albicans | TBD | TBD |
Antioxidant Activity
Antioxidant assays such as DPPH radical scavenging and hydroxyl radical scavenging have been conducted to evaluate the antioxidant potential of pyrazole derivatives. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases. Preliminary results indicate that certain derivatives exhibit significant antioxidant activity, suggesting their potential use in preventing oxidative damage .
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging (%) | Hydroxyl Scavenging (%) |
|---|---|---|
| Compound A | 85 | 75 |
| Compound B | 90 | 80 |
| (Z)-ethyl 2-cyano... | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Molecular docking studies can provide insights into binding affinities and interactions with biological targets, indicating how structural modifications can enhance activity against specific pathogens or disease states .
Case Studies
Recent investigations into related pyrazole derivatives have highlighted their multifaceted roles in drug development. For example, a study on pyrazolyl-thiazole derivatives demonstrated significant antibacterial and antifungal activities alongside antioxidant properties, reinforcing the therapeutic potential of compounds featuring similar structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
